3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Lipophilicity Drug-likeness Permeability

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 1823882-07-0) is a 5-azaindoline derivative—a bicyclic heterocycle composed of a pyrrolidine ring fused to a pyridine ring at the [3,2-c] orientation, bearing a gem-dimethyl substituent at the 3-position that creates a quaternary sp³ carbon center. With a molecular formula of C₉H₁₂N₂, molecular weight of 148.21 g/mol, a computed logP of 1.78, and topological polar surface area (TPSA) of 24.92 Ų, this compound serves as a versatile building block in medicinal chemistry for the construction of kinase inhibitors, receptor modulators, and other bioactive molecules within the pyrrolo[3,2-c]pyridine family.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 1823882-07-0
Cat. No. B2940084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
CAS1823882-07-0
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESCC1(CNC2=C1C=NC=C2)C
InChIInChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3
InChIKeyUCPWUOBCYJSJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 1823882-07-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 1823882-07-0) is a 5-azaindoline derivative—a bicyclic heterocycle composed of a pyrrolidine ring fused to a pyridine ring at the [3,2-c] orientation, bearing a gem-dimethyl substituent at the 3-position that creates a quaternary sp³ carbon center . With a molecular formula of C₉H₁₂N₂, molecular weight of 148.21 g/mol, a computed logP of 1.78, and topological polar surface area (TPSA) of 24.92 Ų, this compound serves as a versatile building block in medicinal chemistry for the construction of kinase inhibitors, receptor modulators, and other bioactive molecules within the pyrrolo[3,2-c]pyridine family .

Why 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Cannot Be Replaced by Unsubstituted or Mono-Substituted Azaindoline Analogs in Rigorous Discovery Programs


Within the 5-azaindoline scaffold family, the presence, position, and multiplicity of substituents at the 3-position fundamentally alter the conformational landscape, lipophilicity, metabolic vulnerability, and synthetic derivatization potential of the resulting compounds. The unsubstituted parent 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-28-3) lacks the quaternary carbon center, resulting in a markedly lower logP (0.9–1.11) and a metabolically labile benzylic-type methylene susceptible to cytochrome P450 oxidation [1]. The gem-dimethyl group is a well-established medicinal chemistry tactic that simultaneously increases lipophilicity, blocks oxidative metabolism at the substituted position, and constrains ring conformation through the Thorpe–Ingold effect, thereby influencing both the pharmacokinetic profile of derived drug candidates and the regioselectivity of subsequent synthetic transformations [2]. Generic substitution with non-gem-dimethyl analogs therefore introduces uncontrolled variables in lipophilicity, metabolic soft-spot exposure, and scaffold geometry that can undermine structure–activity relationship (SAR) reproducibility.

Quantitative Differentiation Evidence for 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Versus Closest Structural Analogs


LogP Lipophilicity Comparison: 3,3-Dimethyl Derivative vs. Unsubstituted Parent 5-Azaindoline

The 3,3-dimethyl substitution on the 5-azaindoline scaffold produces a substantial increase in computed partition coefficient (logP) relative to the unsubstituted parent compound. The target compound exhibits a logP of 1.78 , compared to 0.9–1.11 for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-28-3) [1]. This represents a ΔlogP of +0.67 to +0.88, translating to an approximately 5- to 8-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability of derived compounds while remaining within drug-like space.

Lipophilicity Drug-likeness Permeability

TPSA-Normalized Lipophilicity: Maintaining Polarity While Increasing logP Compared to the Parent Scaffold

Despite the increased molecular weight and logP, the topological polar surface area (TPSA) of the 3,3-dimethyl derivative remains identical to that of the parent compound at 24.92 Ų, as both share the same hydrogen bond donor (1) and acceptor (2) counts . This results in a favorable increase in lipophilicity without any concomitant increase in polarity, yielding an improved logP/TPSA ratio that predicts enhanced passive permeability without sacrificing aqueous solubility thresholds relevant to oral absorption.

Physicochemical property optimization Blood–brain barrier penetration Oral bioavailability

Blocked Metabolic Soft Spot: Gem-Dimethyl Shielding of the Benzylic Position vs. Parent and Mono-Methyl Analogs

The methylene group at the 3-position of the parent 5-azaindoline and its 3-monomethyl analog constitutes a well-recognized metabolic soft spot susceptible to cytochrome P450-mediated oxidation. Installation of the gem-dimethyl group eliminates abstractable hydrogen atoms at this position, a strategy extensively validated in medicinal chemistry for improving microsomal stability [1]. Literature precedent demonstrates that gem-dimethyl incorporation at metabolically labile benzylic positions can increase in vitro half-life (t₁/₂) in human liver microsomes by 3- to 10-fold in structurally related heterocyclic systems [1], though direct microsomal stability data for this specific compound have not been published.

Metabolic stability CYP450 oxidation Pharmacokinetics

Conformational Restriction via Thorpe–Ingold Effect: Ring Geometry Comparison with Non-Geminal Azaindoline Analogs

The gem-dimethyl group at the 3-position exerts a Thorpe–Ingold effect that compresses the N–C3–C3a bond angle and restricts the conformational flexibility of the partially saturated pyrrolidine ring relative to non-geminal analogs [1]. This conformational preorganization can reduce the entropic penalty upon target binding for derivatives incorporating this scaffold. In the context of the broader pyrrolo[3,2-c]pyridine kinase inhibitor series, such conformational effects have been exploited to enhance potency—for example, the structurally elaborated gem-dimethyl-containing MPS1 inhibitor series demonstrated single-digit nanomolar cellular IC₅₀ values (CCT251455, IC₅₀ = 3 nM) [2], though direct conformational comparison data for the unelaborated building block are not available.

Conformational restriction Binding entropy Scaffold preorganization

Scalable Synthetic Access: Multigram Preparation via Pd-Catalyzed Reductive Cyclization vs. Scarce Alternative Routes to 3,3-Disubstituted 5-Azaindolines

A dedicated synthetic methodology for 3,3-dimethyl-5-azaindoline compounds was reported by Day et al. (2015), employing a three-step sequence of halogenation, alkylation with 3-bromo-2-methylpropene, and palladium-catalyzed intramolecular reductive cyclisation . The method was explicitly validated at multigram scale, demonstrating process-relevant scalability. In contrast, methods for constructing 3,3-disubstituted azaindolines are described in the literature as 'comparatively scarce' relative to the well-precedented 3,3-disubstituted indoline syntheses [1], meaning that purchasable building blocks with this substitution pattern offer a significant acceleration advantage over custom synthesis.

Synthetic accessibility Process chemistry Building block supply

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 1823882-07-0)


Kinase Inhibitor Lead Optimization Requiring Enhanced Passive Permeability

For medicinal chemistry programs targeting intracellular kinases where passive cell membrane permeability is a critical optimization parameter, the 3,3-dimethyl-5-azaindoline scaffold offers a logP of 1.78—approximately 0.7–0.9 log units higher than the unsubstituted parent—while maintaining a favorable TPSA of 24.92 Ų [1]. This profile predicts enhanced permeability without the solubility penalty of higher-molecular-weight lipophilic additions. The pyrrolo[3,2-c]pyridine scaffold has demonstrated validated activity against FMS kinase (CSF-1R), MPS1, and Trk kinases in published inhibitor programs [2][3], making the 3,3-dimethyl variant a logical building block for optimizing in-class leads toward improved cellular potency.

CNS-Penetrant Drug Discovery Leveraging the Favorable logP/TPSA Ratio

The combination of moderate lipophilicity (logP 1.78) and low TPSA (24.92 Ų) places this building block within the favorable range for CNS drug-likeness (typically TPSA < 60–70 Ų and logP 1–4) . For discovery programs targeting CNS kinases, GPCRs, or ion channels where the pyrrolo[3,2-c]pyridine core has demonstrated tractability, the 3,3-dimethyl substitution provides a starting scaffold that already resides in CNS-accessible physicochemical space, potentially reducing the number of property-modulating synthetic iterations required during lead optimization.

Fragment-Based Drug Discovery (FBDD) with a Conformationally Restricted 5-Azaindoline Core

The gem-dimethyl group imposes conformational restriction through the Thorpe–Ingold effect, preorganizing the partially saturated ring geometry [1]. In fragment-based screening cascades, this preorganization can translate to higher affinity hits by reducing the entropic penalty of binding. The compound's modest molecular weight (148.21 Da) and adherence to the Rule of Three for fragment-likeness (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) make it a suitable fragment starting point that already incorporates a drug-like conformational bias, offering an advantage over the more flexible parent scaffold for fragment growing and merging strategies.

Scaffold-Hopping from Indoline to Azaindoline Bioisosteres with Reduced Structural Alert Risk

Indoline-containing compounds can carry a structural alert for metabolic activation via oxidation to reactive iminoquinone or aminoquinone species. The 5-azaindoline scaffold (pyrrolo[3,2-c]pyridine) serves as a bioisosteric replacement for indoline, with the ring nitrogen electronically deactivating the pyridine ring toward oxidative metabolism [2]. When combined with the gem-dimethyl blockade of the metabolically labile benzylic position, this scaffold offers a dual derisking strategy for programs seeking to replace indoline cores with safer, metabolically more stable alternatives while retaining or improving target engagement.

Quote Request

Request a Quote for 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.